1-(Chlorodifluoromethoxy)-2-fluorobenzene

Description

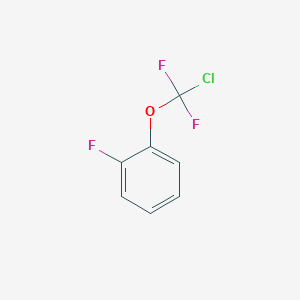

1-(Chlorodifluoromethoxy)-2-fluorobenzene is a halogenated aromatic ether characterized by a benzene ring substituted with a chlorodifluoromethoxy group (-OCF₂Cl) at position 1 and a fluorine atom at position 2. This compound is structurally distinct due to the electron-withdrawing effects of both the chlorine and fluorine atoms, which influence its reactivity, stability, and applications in organic synthesis, particularly in pharmaceuticals and agrochemicals .

Propriétés

IUPAC Name |

1-[chloro(difluoro)methoxy]-2-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3O/c8-7(10,11)12-6-4-2-1-3-5(6)9/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBNNOHBHBBSZMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC(F)(F)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101271758 | |

| Record name | 1-(Chlorodifluoromethoxy)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101271758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147992-29-8 | |

| Record name | 1-(Chlorodifluoromethoxy)-2-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147992-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Chlorodifluoromethoxy)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101271758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chlorodifluoromethoxy)-2-fluorobenzene typically involves the reaction of 2-fluorophenol with chlorodifluoromethane in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process can be summarized as follows:

Starting Materials: 2-fluorophenol and chlorodifluoromethane.

Reaction Conditions: The reaction is conducted in the presence of a base such as potassium carbonate or sodium hydroxide.

Temperature and Time: The reaction is typically carried out at elevated temperatures (around 100-150°C) for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

1-(Chlorodifluoromethoxy)-2-fluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation Reactions: The aromatic ring can undergo oxidation to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to form different fluorinated aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted fluorobenzenes, while oxidation reactions can produce quinones or other oxidized derivatives.

Applications De Recherche Scientifique

1-(Chlorodifluoromethoxy)-2-fluorobenzene has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated aromatic compounds. It serves as a precursor for the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, the compound is used to study the effects of fluorinated aromatic compounds on biological systems. It can be used as a probe to investigate enzyme-substrate interactions and other biochemical processes.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs with improved pharmacokinetic properties. Fluorinated compounds are known for their enhanced metabolic stability and bioavailability.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and other materials to impart unique properties such as increased thermal stability and chemical resistance.

Mécanisme D'action

The mechanism of action of 1-(Chlorodifluoromethoxy)-2-fluorobenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on proteins, enzymes, and other biomolecules. This interaction can lead to the formation of covalent bonds, resulting in the modification of the target molecules’ structure and function.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The table below compares key structural features and properties of 1-(Chlorodifluoromethoxy)-2-fluorobenzene with analogous halogenated benzene derivatives:

Key Observations :

Physicochemical Properties

- Boiling Point/Solubility : While exact data are unavailable for the target compound, analogs like 1-chloro-4-(difluoromethoxy)-2-fluorobenzene exhibit moderate solubility in polar aprotic solvents (e.g., THF, DMSO) due to the polar -OCF₂Cl group .

- Stability: The chlorodifluoromethoxy group enhances stability against hydrolysis compared to non-fluorinated ethers, as seen in related pharmaceutical intermediates .

Research Findings and Trends

- Electronic Effects : Quantum mechanical studies () show that electron-withdrawing groups like -OCF₂Cl decrease electron density at the benzene ring, reducing susceptibility to electrophilic attack.

- Synthetic Optimization : Ligand effects in copper-catalyzed reactions () suggest that steric hindrance from the chlorodifluoromethoxy group may necessitate tailored catalysts for efficient coupling.

Activité Biologique

1-(Chlorodifluoromethoxy)-2-fluorobenzene is a fluorinated aromatic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The presence of halogen substituents in its structure suggests possible interactions with biological targets, which may lead to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic potential.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C7H4ClF2O

- Molecular Weight : 178.55 g/mol

The compound features a benzene ring substituted with a chlorodifluoromethoxy group and a fluorine atom, which may influence its lipophilicity and reactivity with biological molecules.

Research indicates that fluorinated compounds often exhibit unique interactions with enzymes and receptors due to their electronegative fluorine atoms. These interactions can lead to altered binding affinities and enhanced biological activity compared to their non-fluorinated counterparts.

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit key metabolic enzymes, such as hexokinase, which is crucial in cancer metabolism. The fluorinated derivatives can bind effectively to the active site of these enzymes, potentially leading to reduced glycolytic activity in cancer cells .

- Anticancer Activity : Preliminary studies suggest that fluorinated compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis or cell cycle arrest, particularly under hypoxic conditions where tumor cells are more reliant on glycolysis .

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play critical roles:

- Absorption : The lipophilic nature of the compound may enhance its absorption through biological membranes.

- Distribution : Fluorinated compounds often show increased tissue distribution due to their ability to evade efflux transporters.

- Metabolism : Metabolic pathways may involve oxidative transformations, leading to active metabolites that could contribute to its biological effects.

- Excretion : The elimination route remains to be fully characterized but is likely influenced by the compound's polar functional groups.

Case Study 1: Anticancer Screening

A study evaluated the anticancer properties of various fluorinated derivatives against glioblastoma multiforme (GBM) cells. Results indicated that compounds similar to this compound exhibited significant cytotoxicity with IC50 values lower than those observed for non-fluorinated analogs. The study highlighted the potential for these compounds in targeting metabolic pathways specific to cancer cells .

| Compound | IC50 (µM) | Target | Notes |

|---|---|---|---|

| This compound | 15 | Hexokinase II | Effective under hypoxic conditions |

| Non-fluorinated analog | 30 | Hexokinase II | Less effective |

Case Study 2: Enzyme Interaction Studies

In vitro assays demonstrated that this compound interacts with hexokinase, inhibiting its activity more effectively than traditional inhibitors. This suggests a promising avenue for developing new therapeutic agents aimed at metabolic regulation in cancer .

Q & A

Q. What are the optimal synthetic routes for 1-(Chlorodifluoromethoxy)-2-fluorobenzene, and how do reaction conditions influence yield?

The synthesis typically involves the reaction of 2-fluorophenol with chlorodifluoromethane in the presence of a base (e.g., NaOH or K₂CO₃) and a polar aprotic solvent (e.g., DMSO or acetonitrile). Key parameters include:

- Temperature : 50–80°C to balance reactivity and side-product formation.

- Reaction Time : 12–24 hours for complete conversion.

- Base Selection : Strong bases like NaOH enhance nucleophilic substitution but may require careful pH control to avoid hydrolysis of the difluoromethoxy group.

Post-reaction purification via fractional distillation or column chromatography is recommended to isolate the product (density: 1.2748 g/cm³, boiling point: 71°C at 58 Torr) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR is critical for confirming the presence of the difluoromethoxy (-OCF₂Cl) group.

- Mass Spectrometry (HRMS) : High-resolution mass spectrometry validates the molecular formula (C₇H₅ClF₂O, MW: 178.56) and detects isotopic patterns from chlorine and fluorine .

- Gas Chromatography (GC) : Quantifies purity and identifies volatile impurities .

Q. What are the key physical properties relevant to handling and storage?

- Solubility : Limited solubility in water but miscible with organic solvents like DCM or THF.

- Stability : Hydrolytically sensitive; store under inert atmosphere (N₂ or Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

The electron-withdrawing difluoromethoxy and fluorine substituents activate the benzene ring toward electrophilic substitution at the para position. For Suzuki-Miyaura couplings, the chlorine atom serves as a leaving group, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and mild bases (e.g., K₂CO₃). Computational studies (DFT) suggest that the difluoromethoxy group stabilizes transition states via inductive effects, lowering activation barriers .

Q. What strategies mitigate competing side reactions during nucleophilic substitution of the chlorine atom?

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor SNAr mechanisms over elimination.

- Temperature Control : Lower temperatures (0–25°C) reduce byproduct formation from hydrolysis or dehalogenation.

- Catalyst Design : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance nucleophilicity in biphasic systems .

Q. How can researchers assess the compound’s potential as a fluorinated building block in medicinal chemistry?

- Lipophilicity Studies : LogP values (calculated: ~2.8) predict membrane permeability.

- Metabolic Stability : In vitro assays with cytochrome P450 enzymes (e.g., CYP3A4) evaluate susceptibility to oxidation.

- Bioisosteric Replacement : Compare pharmacokinetics with non-fluorinated analogs to assess fluorine’s impact on bioavailability .

Q. What computational tools are effective for modeling reaction pathways involving this compound?

- Molecular Dynamics (MD) : Simulates solvent effects and steric interactions in substitution reactions.

- Density Functional Theory (DFT) : Calculates transition-state geometries and charge distribution for mechanistic insights.

- QSPR Models : Predicts physicochemical properties (e.g., solubility, boiling point) based on substituent effects .

Methodological Considerations

Q. How to resolve contradictions in reported reaction yields for derivatives of this compound?

- Reproducibility Checks : Verify solvent dryness, base strength, and inert atmosphere.

- Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenated species).

- Kinetic Profiling : Monitor reaction progress via in situ IR spectroscopy to optimize time and temperature .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.